6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups and a pyrimidinyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of methoxy groups and the pyrimidinyl substituent. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures that the industrial production methods are both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which may exhibit different biological and pharmacological properties. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
6,7-Dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on elucidating the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives and pyrimidinyl-substituted compounds. Examples include:
- 6,7-Dimethoxy-1,2,
Properties
IUPAC Name |
6,7-dimethoxy-2-(5-methoxypyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-20-13-8-17-16(18-9-13)19-5-4-11-6-14(21-2)15(22-3)7-12(11)10-19/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAAQXWQYQTEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=C(C=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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